molecular formula C13H13NO2 B8788109 1-(cyclopropylmethyl)-1H-Indole-3-carboxylic acid

1-(cyclopropylmethyl)-1H-Indole-3-carboxylic acid

Cat. No. B8788109
M. Wt: 215.25 g/mol
InChI Key: NQARVUKZERKXQQ-UHFFFAOYSA-N
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Patent
US04940703

Procedure details

Powdered sodium hydroxide (10 g) was added cautiously to a stirred solution of indole-3-carboxylic acid (5 g) and (bromomethyl)cyclopropane (10 g) in dry acetone (50 ml). The mixture was stirred for 24 hours at room temperature then diluted with water (250 ml) and washed with dichloromethane (2×100 ml). The aqueous phase acidified to pH 2 and the precipitate isolated and dried (6.3 g), m.p. 157° C.; δH (360 MHz, CDCl3) 0.02-0.04 (2H, m, CH2), 0.18-0.28 (2H, m, CH2), 0.83-0.89 (1H, m, CH), 3.57 (2H, d, J=7 Hz, NCH2), 6.7-6.8 (2H, m, H-5, H-6), 6.9 (1H, d, J=7 Hz, H-7), 7.55 (1H, s, H-2), 7.72 (1H, d, J=7 Hz, H- 4); m/z 215 (M+, 100%), 174 (60), 144 (40).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4]1.Br[CH2:16][CH:17]1[CH2:19][CH2:18]1>CC(C)=O.O>[CH:17]1([CH2:16][N:3]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([C:12]([OH:14])=[O:13])=[CH:4]2)[CH2:19][CH2:18]1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with dichloromethane (2×100 ml)
CUSTOM
Type
CUSTOM
Details
the precipitate isolated
CUSTOM
Type
CUSTOM
Details
dried (6.3 g), m.p. 157° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(CC1)CN1C=C(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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